(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid
Description
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid (CAS: 220149-81-5) is a chiral propanoic acid derivative featuring a 4-aminophenyl substituent and a tosylated pyrrolidine-2-carboxamido group. Its structure combines a polar aminophenyl moiety, which may enhance receptor binding via hydrogen bonding, and a tosyl (p-toluenesulfonyl) group, which could improve metabolic stability compared to simpler acylated analogs.
Properties
CAS No. |
220149-81-5 |
|---|---|
Molecular Formula |
C21H25N3O5S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-3-(4-aminophenyl)-2-[[(2S)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C21H25N3O5S/c1-14-4-10-17(11-5-14)30(28,29)24-12-2-3-19(24)20(25)23-18(21(26)27)13-15-6-8-16(22)9-7-15/h4-11,18-19H,2-3,12-13,22H2,1H3,(H,23,25)(H,26,27)/t18-,19-/m0/s1 |
InChI Key |
ZQGICLFAYLMLMC-OALUTQOASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)N)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the tosylpyrrolidine intermediate, followed by the introduction of the aminophenyl group and the carboxamido propanoic acid moiety. Common reagents used in these reactions include tosyl chloride, pyrrolidine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aminophenyl group.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted tosylpyrrolidine derivatives.
Scientific Research Applications
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. The aminophenyl group can bind to active sites on enzymes or receptors, while the tosylpyrrolidine moiety may enhance binding affinity and selectivity. The carboxamido propanoic acid backbone provides stability and solubility to the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
(a) 4-Hydroxyphenyl and 4-Bromophenyl Variants
- (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS: 14277-97-5) replaces the aminophenyl group with a hydroxyphenyl moiety. The hydroxyl group introduces stronger hydrogen-bonding capacity but may reduce lipophilicity compared to the target compound’s amino group. This could alter membrane permeability and target selectivity .
- (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS: 24250-84-8) substitutes the aminophenyl with a bromophenyl group.
(b) Pyridinylpiperazine and Indole Derivatives
- (S)-3-(4-(4-(Pyridin-2-yl)piperazin-1-yl)phenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid () features a pyridinylpiperazine substituent. The piperazine ring adds basicity and conformational flexibility, which may improve interaction with G-protein-coupled receptors (GPCRs) or ion channels. However, the increased polarity could limit blood-brain barrier penetration compared to the target compound’s simpler aminophenyl group .
- (S)-2-(N-Boc-Amino)-3-(5-chloroindol-3-yl)propanoic acid (CAS: Not listed) incorporates a chlorinated indole ring. The indole’s aromatic heterocycle and chlorine atom may enhance π-π stacking and hydrophobic interactions, but the Boc (tert-butoxycarbonyl) protecting group reduces metabolic stability relative to the target’s tosyl group .
Analogues with Modified Pyrrolidine or Sulfur-Containing Groups
(a) Sulfur-Containing Derivatives
- (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid (CAS: 74258-86-9) replaces the tosyl group with an acetylthio moiety. The thioester may increase reactivity and susceptibility to hydrolysis, reducing in vivo stability. The phenyl group (vs.
(b) Cyclohexane and Cyclopentane Carboxylic Acid Derivatives
- 3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid () features a bicyclic carbamoyl group.
Physicochemical and Pharmacokinetic Comparisons
Limitations of Current Data
- Pharmacological data (e.g., IC50, bioavailability) are absent, necessitating further experimental validation.
Biological Activity
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
- CAS Number : 1171197-20-8
This compound exhibits a range of biological activities, primarily through its interactions with various molecular targets involved in cellular signaling pathways. Notably, it has been associated with:
- Inhibition of Protein Tyrosine Kinases (PTKs) : The compound has shown potential in inhibiting PTKs, which play crucial roles in cell signaling and proliferation.
- Modulation of the MAPK/ERK Pathway : It influences key pathways involved in cell growth and differentiation.
- Effects on Apoptosis and Autophagy : The compound has been linked to promoting apoptosis in cancer cells and modulating autophagic processes.
Biological Activity Data
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that (S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid significantly reduced cell viability in breast cancer cell lines through the activation of apoptotic pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
-
Neuroprotection :
- Research indicated that this compound provides neuroprotective effects against glutamate-induced neurotoxicity in neuronal cultures. It was found to decrease reactive oxygen species (ROS) levels and enhance mitochondrial function, suggesting a potential therapeutic role in neurodegenerative diseases.
-
Anti-inflammatory Effects :
- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
